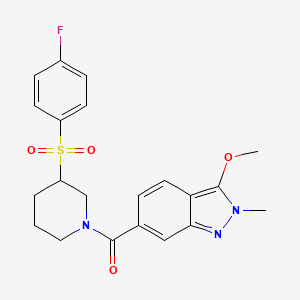

(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c1-24-21(29-2)18-10-5-14(12-19(18)23-24)20(26)25-11-3-4-17(13-25)30(27,28)16-8-6-15(22)7-9-16/h5-10,12,17H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSSYKFDKJCGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, with the CAS number 1797835-78-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4S, and it has a molecular weight of 431.5 g/mol. The structure features a piperidine ring, which is known for its diverse pharmacological properties, and a sulfonyl group that enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22FN3O4S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 1797835-78-9 |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring and the introduction of the sulfonyl and indazole moieties. The detailed synthetic route often employs various reagents and conditions to achieve high yields and purity.

Antiviral Activity

Recent studies have evaluated the antiviral properties of piperidine derivatives, including this compound, against HIV-1. The compound's structure allows for interactions that may inhibit viral replication. In vitro assays demonstrated significant anti-HIV activity, with effective concentration ranges reported in various studies .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for therapeutic applications in treating neurodegenerative diseases and managing urea cycle disorders. Inhibition studies have shown promising IC50 values, indicating strong enzyme interaction .

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit antibacterial properties. Preliminary screening against various bacterial strains showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Study 1: Anti-HIV Evaluation

In a study conducted by Kang et al., the synthesized piperidinyl derivatives were tested for their anti-HIV activity using cell-based assays. The results indicated that certain modifications to the piperidine structure significantly enhanced antiviral potency compared to earlier derivatives .

Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition was performed on several derivatives including our compound. The results highlighted that the sulfonamide group plays a pivotal role in enhancing AChE inhibition, with some derivatives achieving IC50 values below 1 µM .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and target enzymes or receptors. These studies suggest that hydrogen bonding and hydrophobic interactions are significant contributors to the binding affinity observed in experimental assays.

Scientific Research Applications

Structural Formula

Antitumor Activity

Research indicates that compounds similar to (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone exhibit significant antitumor properties. For instance, studies have shown that related indazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Neurological Applications

Given its piperidine structure, there is potential for this compound in neurological applications. Compounds with similar scaffolds have been explored as cognitive enhancers or neuroprotective agents, particularly in models of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone typically involves multi-step organic reactions, including sulfonation and carbonylation processes. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Sulfonation | Sulfonic acid derivatives |

| 2 | Carbonylation | Acetyl derivatives |

| 3 | Cyclization | Indazole precursors |

Case Study 1: Antitumor Efficacy

A study conducted on a series of indazole derivatives demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics against various cancer cell lines, including breast and lung cancer cells . The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models, the compound was shown to inhibit NF-kB activation, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising application in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

- The target compound shares the piperidine-methanone-indazole core with the analog in , but differs in substituents: the target’s 4-fluorophenylsulfonyl group contrasts with the trifluoromethylphenyl group in , which may influence electronic properties and binding interactions.

- The sulfonamide analog in replaces the methanone bridge with a sulfonamide-thiazole system, highlighting divergent strategies for modulating target engagement.

Physicochemical and Pharmacokinetic Properties

- Sulfonyl Groups: The 4-fluorophenylsulfonyl moiety in the target compound likely improves polarity and aqueous solubility compared to non-sulfonyl analogs like , while the fluorine atom may reduce oxidative metabolism .

- Methanone vs. Sulfonamide Linkers: The methanone bridge in the target compound offers rigidity and conformational restraint, contrasting with the more flexible sulfonamide linker in , which could influence binding kinetics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, and what are critical optimization steps?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : React 4-fluorophenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃) in anhydrous DMF or THF .

Coupling Reaction : The sulfonylated piperidine is coupled to the indazole core via a carbonyl linkage using EDCI/HOBt or similar coupling agents .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical to isolate high-purity product (>95% by HPLC) .

- Key Challenges : Minimizing byproducts (e.g., over-sulfonylation) and ensuring regioselectivity in the indazole substitution .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute stereochemistry and confirm sulfonyl-piperidine conformation using SHELX software for refinement .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxy group positioning (δ 3.8–4.0 ppm) and indazole proton environments .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Assess purity using a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Assay Validation : Ensure in vitro assays (e.g., kinase inhibition) use physiologically relevant ATP concentrations (1–10 mM) to avoid false negatives .

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .

- Dose-Response Correlation : Use ANOVA and Tukey’s test (SAS/STAT) to statistically compare in vitro IC₅₀ and in vivo ED₅₀ values, adjusting for covariates like tissue penetration .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound, particularly regarding metabolic stability?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., piperidine N-dealkylation) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the indazole ring to block CYP3A4-mediated oxidation .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance solubility and delay hepatic clearance .

Q. How can crystallographic data be leveraged to improve the compound’s target binding affinity?

- Methodological Answer :

- Docking Studies : Use SHELX-refined crystal structures (PDB format) in AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- SAR Analysis : Systematically vary substituents (e.g., methoxy → ethoxy) and correlate with ΔG binding values from isothermal titration calorimetry (ITC) .

- WaterMap Analysis : Identify displaceable water molecules in the binding pocket to guide functional group additions (e.g., hydroxyl for H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.